3,6-dicyclopropyl-N-[2-(1H-pyrazol-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazolo[5,4-b]pyridine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, industrial production may incorporate advanced techniques like continuous flow reactors and automated synthesis systems to enhance the overall efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Containing Compounds: These compounds are known for their broad range of chemical and biological properties, including antibacterial, antifungal, and antiviral activities.
Uniqueness
What sets 3,6-DICYCLOPROPYL-N~4~-[2-(1H-PYRAZOL-1-YL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of structural features, including the dicyclopropyl and benzyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-[(2-pyrazol-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21N5O2/c29-22(24-13-16-4-1-2-5-19(16)28-11-3-10-25-28)17-12-18(14-6-7-14)26-23-20(17)21(27-30-23)15-8-9-15/h1-5,10-12,14-15H,6-9,13H2,(H,24,29) |
InChI Key |
WQKBMKCMYOUDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NCC4=CC=CC=C4N5C=CC=N5)C(=NO3)C6CC6 |
Origin of Product |
United States |
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